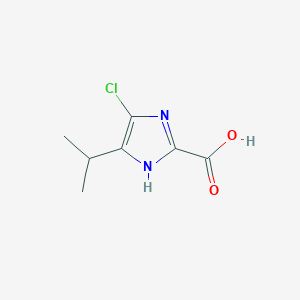
1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene, also known as 1,3-bis(O-benzyl)-2-(trifluoromethyl)benzene, is a versatile organic compound with a wide variety of applications in the fields of medicinal chemistry, organic synthesis, and catalysis. It has been used as a starting material for the synthesis of a variety of pharmaceuticals, as a reagent in organic synthesis, and as a catalyst in cross-coupling reactions. It is also used in the synthesis of other organic compounds and in the synthesis of organometallic compounds.
Mechanism of Action
The mechanism of action of 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene is not well understood. However, it is believed that the reaction of the benzyl bromide with the trimethylsilyl trifluoromethanesulfonate is catalyzed by the base, which results in the formation of a benzyl cation and a trifluoromethanesulfonate anion. The benzyl cation then reacts with the benzyloxy group of the benzyl bromide to form the 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene are not well understood. However, it is known that it can act as a substrate for various enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it can act as a ligand for various proteins, such as G-protein coupled receptors and ion channels.
Advantages and Limitations for Lab Experiments
The advantages of using 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene in laboratory experiments include its low cost, availability, and ease of use. Additionally, it is relatively stable and has low toxicity. The main limitation of using 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene in laboratory experiments is that it is not soluble in water, which can limit its use in certain experiments.
Future Directions
For the use of 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene include the development of new synthesis methods and the use of the compound in the synthesis of new pharmaceuticals and other organic compounds. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Finally, the use of 1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene(benzyloxy)-2-(trifluoromethyl)benzene in catalysis could lead to the development of new catalytic processes.
Synthesis Methods
1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene can be synthesized by the reaction of benzyl bromide with trimethylsilyl trifluoromethanesulfonate in the presence of a base such as potassium tert-butoxide or sodium hydroxide. The reaction is conducted in a solvent such as dichloromethane or toluene at room temperature. The yield of the product is typically in the range of 65-75%.
Scientific Research Applications
1,3-Bis(benzyloxy)-2-(trifluoromethyl)benzene has been used in the synthesis of various compounds, including pharmaceuticals, organometallic compounds, and other organic compounds. It has also been used in the synthesis of cyclic compounds, such as cyclopentanes, cyclohexanes, and cycloheptanes. Additionally, it has been used in the synthesis of heterocycles, such as pyridines, quinolines, and indoles.
properties
IUPAC Name |
1,3-bis(phenylmethoxy)-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O2/c22-21(23,24)20-18(25-14-16-8-3-1-4-9-16)12-7-13-19(20)26-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPIVJXVLFRMKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

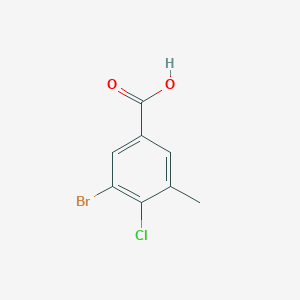

![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)
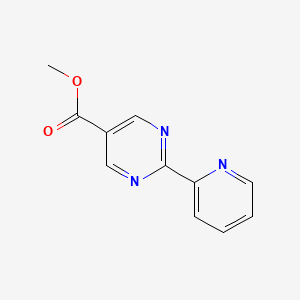


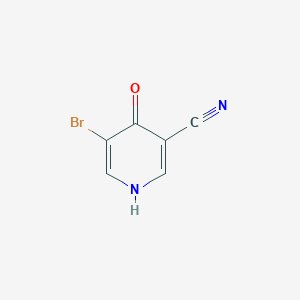
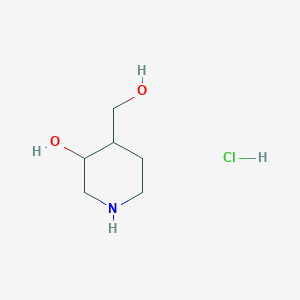

![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)
![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)
